Cas no 351896-55-4 (2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate)

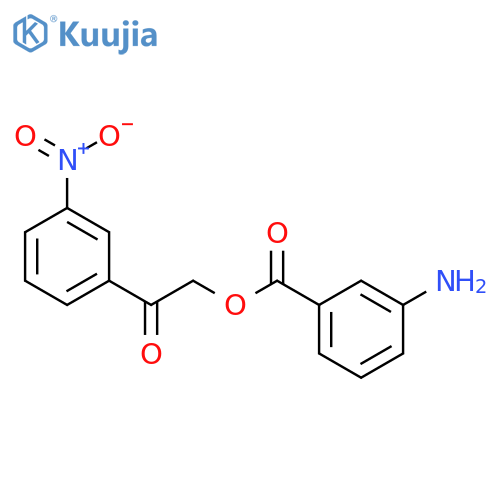

351896-55-4 structure

商品名:2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate

CAS番号:351896-55-4

MF:C15H12N2O5

メガワット:300.266183853149

MDL:MFCD01174811

CID:3096539

PubChem ID:878846

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate 化学的及び物理的性質

名前と識別子

-

- 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate

- ethanone, 2-[(3-aminobenzoyl)oxy]-1-(3-nitrophenyl)-

- AKOS003243757

- SR-01000226256

- [2-(3-nitrophenyl)-2-oxoethyl] 3-aminobenzoate

- LS-05827

- MFCD01174811

- 2-(3-nitrophenyl)-2-oxoethyl3-aminobenzoate

- 351896-55-4

- ALBB-017679

- SR-01000226256-1

- STK247363

- CS-0317990

- AK-918/11940251

- SB83054

- H32340

- 2-{3-nitrophenyl}-2-oxoethyl 3-aminobenzoate

-

- MDL: MFCD01174811

- インチ: InChI=1S/C15H12N2O5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9,16H2

- InChIKey: HZQBEZHTQOYYLA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 300.07462149Da

- どういたいしつりょう: 300.07462149Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 434

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 115Ų

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB410589-10 g |

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate |

351896-55-4 | 10 g |

€1,074.00 | 2023-07-19 | ||

| abcr | AB410589-500 mg |

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate |

351896-55-4 | 500MG |

€195.40 | 2023-02-03 | ||

| abcr | AB410589-5g |

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate; . |

351896-55-4 | 5g |

€637.00 | 2025-02-17 | ||

| A2B Chem LLC | AJ04158-10g |

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate |

351896-55-4 | >95% | 10g |

$1134.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388660-1g |

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate |

351896-55-4 | 97% | 1g |

¥2872.00 | 2024-05-17 | |

| A2B Chem LLC | AJ04158-100mg |

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate |

351896-55-4 | 95% | 100mg |

$298.00 | 2024-04-20 | |

| abcr | AB410589-1g |

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate; . |

351896-55-4 | 1g |

€237.00 | 2025-02-17 | ||

| A2B Chem LLC | AJ04158-5g |

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate |

351896-55-4 | >95% | 5g |

$787.00 | 2024-04-20 | |

| abcr | AB410589-5 g |

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate |

351896-55-4 | 5 g |

€656.50 | 2023-07-19 | ||

| TRC | N232390-1000mg |

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate |

351896-55-4 | 1g |

$ 480.00 | 2022-06-03 |

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

351896-55-4 (2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:351896-55-4)2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate

清らかである:99%

はかる:1g

価格 ($):160.0